molecular formula C7H7N5 B184886 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine CAS No. 3652-17-3

5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B184886
CAS No.: 3652-17-3
M. Wt: 161.16 g/mol
InChI Key: PHYOJNNPPUPKEA-UHFFFAOYSA-N
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Description

5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both triazole and pyridine rings in its structure imparts unique chemical properties, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of antifungal agents, anticancer drugs, and enzyme inhibitors.

    Agrochemicals: The compound is utilized in the development of herbicides, fungicides, and insecticides.

    Material Science: It serves as a ligand in coordination chemistry and as a precursor for the production of polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, as an enzyme inhibitor, it can block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

    1H-1,2,4-Triazol-3-amine: Lacks the pyridine ring, making it less versatile in certain applications.

    5-(4-Pyridinyl)-1H-1,2,4-triazole: Similar structure but different substitution pattern, leading to varied chemical properties.

Uniqueness: 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine is unique due to the combination of triazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-pyridin-4-yl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYOJNNPPUPKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190020
Record name 1H-1,2,4-Triazol-3-amine, 5-(4-pyridinyl)-
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-17-3
Record name 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3652-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazol-3-amine, 5-(4-pyridinyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazol-3-amine, 5-(4-pyridinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine
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